Ethyl 4-[(3-methylbenzoyl)amino]benzoate
Description
Ethyl 4-[(3-methylbenzoyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester at the carboxyl group and a 3-methylbenzoyl-substituted amino group at the para position of the benzene ring. This compound belongs to a broader class of 4-(acylamino)benzoate esters, which are frequently explored in medicinal chemistry for their structural versatility and biological relevance. Such derivatives are often intermediates in the development of antitumor agents, enzyme inhibitors, or photopolymerization initiators .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32g/mol |
IUPAC Name |
ethyl 4-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)13-7-9-15(10-8-13)18-16(19)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
ISCPWSXAZXNEQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Ethyl 4-[(3-methylbenzoyl)amino]benzoate can be contextualized by comparing it with analogous compounds, focusing on substituent variations and their impact on physicochemical behavior, reactivity, and biological activity.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-methylbenzoyl group in the target compound is moderately electron-withdrawing due to the methyl substituent’s inductive effect. This contrasts with electron-donating groups like the dimethylamino group in Ethyl 4-(dimethylamino)benzoate, which enhances nucleophilicity and photopolymerization efficiency in resin cements .
- Hydrogen Bonding : Compounds with hydroxyl-containing substituents (e.g., I and II ) exhibit intermolecular hydrogen bonding, influencing crystallization behavior and solubility. For instance, I forms N–H⋯O hydrogen bonds, stabilizing its crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
